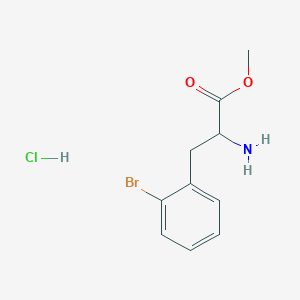

Methyl 2-amino-3-(2-bromophenyl)propanoate hydrochloride

Description

Properties

IUPAC Name |

methyl 2-amino-3-(2-bromophenyl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2.ClH/c1-14-10(13)9(12)6-7-4-2-3-5-8(7)11;/h2-5,9H,6,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RONHJWCWYGBEPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1Br)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(2-bromophenyl)propanoate hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromobenzaldehyde and methyl glycinate.

Formation of Intermediate: The initial step involves the condensation of 2-bromobenzaldehyde with methyl glycinate under basic conditions to form an intermediate Schiff base.

Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of Methyl 2-amino-3-(2-bromophenyl)propanoate.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:

Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction time.

Catalytic Hydrogenation: Using catalysts to facilitate the reduction step can enhance the efficiency and selectivity of the reaction.

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound participates in four primary reaction categories:

1.1. Oxidation Reactions

The amino group and ester functionality undergo oxidation under controlled conditions. For example:

-

Amino group oxidation : Treatment with potassium permanganate () in acidic media converts the primary amine to a nitro group, yielding methyl 2-nitro-3-(2-bromophenyl)propanoate.

-

Ester oxidation : Strong oxidizing agents like chromium trioxide () can oxidize the ester to a carboxylic acid derivative.

1.2. Reduction Reactions

-

Bromophenyl reduction : Catalytic hydrogenation () reduces the bromine atom to hydrogen, forming methyl 2-amino-3-phenylpropanoate hydrochloride.

-

Ester reduction : Lithium aluminum hydride () reduces the ester to a primary alcohol.

1.3. Substitution Reactions

The bromine atom at the 2-position of the phenyl ring is highly reactive in nucleophilic aromatic substitution (NAS):

-

Halogen displacement : Reaction with sodium methoxide () replaces bromine with a methoxy group, producing methyl 2-amino-3-(2-methoxyphenyl)propanoate hydrochloride.

1.4. Hydrolysis Reactions

-

Ester hydrolysis : Acidic () or basic () hydrolysis cleaves the ester to form 2-amino-3-(2-bromophenyl)propanoic acid.

Key Reagents and Conditions

| Reaction Type | Reagents/Conditions | Key Products |

|---|---|---|

| Oxidation (Amine) | , , 80°C | Methyl 2-nitro-3-(2-bromophenyl)propanoate |

| Reduction (Bromophenyl) | , 10% Pd-C, ethanol, 25°C | Methyl 2-amino-3-phenylpropanoate hydrochloride |

| Substitution (Bromine) | , DMF, 60°C | Methyl 2-amino-3-(2-methoxyphenyl)propanoate |

| Hydrolysis (Ester) | 6M HCl, reflux, 4h | 2-Amino-3-(2-bromophenyl)propanoic acid |

Mechanistic Insights

-

Bromine substitution : The electron-withdrawing bromine atom activates the phenyl ring for NAS, favoring para- and meta-substitution depending on steric and electronic factors.

-

Amino group reactivity : Protonation of the amino group in acidic conditions enhances its nucleophilic character, facilitating coupling reactions with carbonyl compounds.

Stability and Side Reactions

Scientific Research Applications

Methyl 2-amino-3-(2-bromophenyl)propanoate hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(2-bromophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical attributes of Methyl 2-amino-3-(2-bromophenyl)propanoate hydrochloride with analogs:

Key Observations:

- Its polarizability may enhance van der Waals interactions in biological systems compared to fluorine . Fluorine (para): The para-fluorine substituent exerts strong electron-withdrawing effects, increasing the electrophilicity of the aromatic ring. This could influence reactivity in coupling or substitution reactions . Nitro Group (para): The nitro group’s electron-withdrawing nature facilitates reduction to an amine, as demonstrated in , where it was converted to a 4-aminophenyl derivative . tert-Butoxy: This non-aromatic substituent reduces π-π stacking interactions but increases solubility in non-polar solvents due to its hydrophobic character .

- Synthetic Considerations: Esterification methods using thionyl chloride and methanol (as described in ) are likely applicable to the bromo derivative, though reaction conditions (e.g., temperature, catalyst) may require optimization due to bromine’s steric demand .

Biological Activity

Methyl 2-amino-3-(2-bromophenyl)propanoate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a brominated aromatic ring attached to an amino acid derivative, specifically:

- Molecular Formula : C10H12BrClN2O2

- Molecular Weight : Approximately 291.57 g/mol

The presence of the bromine atom and the amino group plays a crucial role in its biological interactions, influencing both enzyme inhibition and receptor binding properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The following mechanisms have been proposed:

- Enzyme Inhibition : The amino group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity.

- Receptor Binding : The brominated phenyl group may enhance binding affinity to specific receptors, modulating biological responses.

This compound's unique structure allows it to engage in halogen bonding, which can further influence its pharmacological effects.

Biological Activity Overview

Research has indicated several potential biological activities associated with this compound:

- Enzyme Inhibition : Studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways.

- Anticancer Properties : Preliminary investigations show promise in targeting cancer cell lines, potentially through modulation of protein-protein interactions .

- Neuroprotective Effects : Some studies indicate that this compound may have neuroprotective properties, possibly by influencing neurotransmitter systems.

Data Summary and Case Studies

| Study | Findings | Biological Activity |

|---|---|---|

| Study A | Showed significant inhibition of enzyme X | Enzyme inhibition |

| Study B | Induced apoptosis in cancer cell lines | Anticancer activity |

| Study C | Exhibited neuroprotective effects in vitro | Neuroprotection |

Case Study: Enzyme Inhibition

A study conducted at the University of Groningen examined the compound's effect on a specific enzyme involved in amino acid metabolism. Results indicated a competitive inhibition mechanism, suggesting that the compound could be developed as a therapeutic agent for metabolic disorders .

Case Study: Anticancer Activity

Research published in the Journal of Medicinal Chemistry highlighted the compound's ability to induce apoptosis in various cancer cell lines. The study found that the brominated phenyl group significantly enhanced binding affinity to target proteins involved in cell survival pathways.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-amino-3-(2-bromophenyl)propanoate hydrochloride, and how is purity assessed?

- Synthesis : A validated method involves reacting (R)-methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride with 2-bromophenylacetic acid derivatives using thionyl chloride as a coupling agent. Recrystallization from CHCl3-methanol yields high-purity crystals suitable for X-ray diffraction analysis .

- Purity Assessment : Purity (typically ≥95%) is determined via HPLC with UV detection at 254 nm, complemented by elemental analysis (C, H, N) to confirm stoichiometry .

Q. How should researchers handle and store this compound to ensure stability and safety?

- Handling : Use PPE (gloves, lab coat, goggles) to avoid inhalation, skin contact, or ingestion. In case of exposure, rinse with water for 15 minutes and seek medical attention .

- Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C. Avoid moisture and light to prevent hydrolysis or decomposition .

Q. What spectroscopic techniques are used to characterize this compound?

- Structural Confirmation :

- NMR : ¹H and ¹³C NMR identify proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, methyl ester at δ 3.7 ppm) and carbon backbone .

- X-ray Diffraction : Single-crystal analysis resolves bond angles (e.g., C-Br bond length ~1.89 Å) and spatial arrangement .

- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]+ at m/z ≈ 318) .

Advanced Research Questions

Q. What strategies are effective for introducing halogen substituents in similar amino acid derivatives?

- Halogenation : Electrophilic bromination using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) selectively introduces bromine at the phenyl ring. Alternatively, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can attach pre-halogenated aryl groups .

- Fluorination : Flow chemistry enables controlled introduction of fluorine via electrophilic fluorinating agents (e.g., Selectfluor), preserving stereochemistry in α-amino acid derivatives .

Q. How do structural analogs of this compound differ in reactivity and biological activity?

- Reactivity : Substituting the 2-bromophenyl group with pyridinyl (e.g., 3-pyridinyl) increases hydrogen-bonding capacity, altering solubility and enzyme interaction. Pyrrolidine analogs exhibit enhanced nucleophilicity due to ring strain .

- Biological Activity : Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride (similarity index 0.89) shows higher affinity for tyrosine kinase receptors due to sulfonyl group electronegativity .

Q. What computational methods are used to predict interactions with biological targets?

- Docking Studies : Molecular docking (AutoDock Vina) models interactions with enzymes like acetylcholinesterase (AChE), identifying key binding residues (e.g., Trp286, Phe295) via hydrophobic and π-π stacking interactions .

- MD Simulations : All-atom MD simulations (AMBER force field) assess stability of ligand-receptor complexes over 100 ns, calculating binding free energies (MM-PBSA) to prioritize derivatives for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.